2-Mercaptoethanesulfonic acid sodium

Catalog No.
S535026
CAS No.
19767-45-4
M.F
C2H6NaO3S2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptoethanesulfonic acid sodium

CAS Number

19767-45-4

Product Name

2-Mercaptoethanesulfonic acid sodium

IUPAC Name

sodium 2-sulfanylethanesulfonate

Molecular Formula

C2H6NaO3S2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);

InChI Key

PYTISYCTLQTCTM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2 Mercaptoethanesulfonate, 2-Mercaptoethanesulfonate, 2-Mercaptoethanesulphonate, Sodium, ASTA D 7093, ASTA-D 7093, ASTAD 7093, Coenzyme M, Mesna, MESNA cell, MESNA-cell, Mesnex, Mesnum, Mistabron, Mistabronco, Mitexan, Mucofluid, Sodium 2-Mercaptoethanesulphonate, UCB 3983, UCB-3983, UCB3983, Uromitexan, Ziken

Canonical SMILES

C(CS(=O)(=O)O)S.[Na]

Isomeric SMILES

C(CS(=O)(=O)[O-])S.[Na+]

The exact mass of the compound Mesna is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758157. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates. It belongs to the ontological category of organosulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

2-Mercaptoethanesulfonic acid sodium (Mesna, CAS 19767-45-4) is a highly water-soluble, short-chain organosulfur compound characterized by a nucleophilic sulfhydryl (-SH) group and a strongly acidic sulfonate (-SO3Na) group. In procurement and material selection, this dual-functional structure makes Mesna a highly versatile reagent. Clinically, it is the standard-of-care uroprotective adjuvant used to neutralize oxazaphosphorine-derived acrolein toxicity during high-dose chemotherapy [1]. In materials science and chemoinformatics, Mesna serves as a premier hydrophilic capping agent for metal nanoparticles and a post-polymerization modifier, imparting permanent aqueous solubility to otherwise hydrophobic backbones. Unlike volatile thiols such as 2-mercaptoethanol, Mesna is a stable, odorless solid that streamlines laboratory and industrial handling while ensuring high reproducibility in both biological assays and synthetic workflows.

Substituting Mesna with generic reducing agents or thiols—such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or N-acetylcysteine (NAC)—frequently results in process failure due to structural and pharmacokinetic mismatch. In clinical and in vivo models, NAC fails to achieve the targeted renal excretion and bladder concentration necessary to prevent severe hemorrhagic cystitis, leading to unacceptable toxicity and forced dosage reductions. In materials engineering, standard alkyl thiols or hydroxyl-terminated thiols (like BME) lack the strongly anionic sulfonate group required to force hydrophobic polymers or metal nanoparticles into stable aqueous solution [1]. Consequently, generic substitution often leads to irreversible nanoparticle aggregation, the mandatory use of toxic organic solvents, or inadequate biological detoxification, making Mesna the necessary choice for these specific applications.

Superior Uroprotective Efficacy in High-Dose Chemotherapy

In a clinical comparison of uroprotectors during ifosfamide combination chemotherapy, Mesna demonstrated significantly superior protection against hemorrhagic cystitis compared to N-acetylcysteine (NAC). Patients receiving NAC experienced a 27.9% incidence of hematuria, whereas those receiving Mesna had only a 4.2% incidence (p < 0.0001). Furthermore, ifosfamide dosage had to be reduced due to urothelial toxicity in 11 patients receiving NAC, compared to zero patients receiving Mesna [1].

Evidence DimensionIncidence of hematuria and required dosage reductions
Target Compound Data4.2% hematuria incidence; 0 dosage reductions
Comparator Or BaselineN-acetylcysteine (NAC): 27.9% hematuria incidence; 11 dosage reductions
Quantified DifferenceMesna reduced hematuria incidence by 85% relative to NAC and eliminated the need for chemotherapy dose reductions.
ConditionsClinical evaluation of 277 patients receiving high-dose ifosfamide chemotherapy.

This definitive clinical performance dictates the exclusive procurement of Mesna over NAC for oxazaphosphorine-based chemotherapy protocols to ensure patient safety and maintain therapeutic dosing.

Enabling Complete Aqueous Solubility in Polymer Functionalization

During the post-polymerization modification of vinylidene-containing poly(ester amide)s (PEAs) via thiol-ene chemistry, Mesna was compared against other thiols for its ability to alter polymer solubility. While functionalization with 1-dodecanethiol resulted in no solubility improvement and 2-mercaptoethanol only enabled solubility in polar organic solvents, functionalization with Mesna yielded fully water-soluble anionic PEAs[1].

Evidence DimensionPolymer solubility profile post-functionalization
Target Compound DataMesna (1F-SH): Enabled complete solubility in water and methanol.
Comparator Or Baseline2-Mercaptoethanol (1C-SH) / 1-Dodecanethiol (1A-SH): Soluble only in polar organics (DMF/DMSO) or insoluble in water.
Quantified DifferenceMesna was the only tested thiol modifier capable of shifting the polymer from hydrophobic to fully water-soluble.
ConditionsThiol-ene modification of PA-1 poly(ester amide) backbones evaluated across multiple solvent systems.

For materials scientists developing hydrogels, water-processable resins, or biocompatible polymers, Mesna is essential for imparting strong anionic hydrophilicity where standard thiols fail.

Accelerated In Vitro Disintegration of Complex Biological Matrices

An in vitro evaluation of reducing thiol derivatives on mixed mucus and blood clots demonstrated that Mesna possesses a significantly higher initial rate of clot disintegration compared to equimolar concentrations of DTT and NAC. After 30 minutes of incubation at concentrations ranging from 0.1 to 10 mmol/L, Mesna achieved a highly significant increase in hemoglobin release (a marker of clot breakdown) over both comparators [1].

Evidence DimensionInitial rate of hemoglobin release (clot disintegration)
Target Compound DataMesna: Significantly higher initial disintegration rate across all tested concentrations (0.1–10 mmol/L).
Comparator Or BaselineDTT and NAC: Lower initial rates of hemoglobin release and incomplete disintegration at 30 minutes.
Quantified DifferenceMesna statistically outperformed both DTT and NAC in the speed and extent of mixed clot dissolution.
ConditionsIn vitro incubation of mixed tracheobronchial mucus and blood clots for 30 minutes.

Diagnostic laboratories and biochemical assay developers should procure Mesna over standard DTT to rapidly and efficiently liquefy complex clinical samples for downstream analysis.

Superior Thermodynamic Binding for Gold Nanoparticle Passivation

Isothermal Titration Calorimetry (ITC) was used to quantify the surface coverage thermodynamics of 5 nm gold nanoparticles (AuNPs) using mercaptosulfonates. Mesna (MES) demonstrated a more favorable, highly exothermic binding enthalpy (ΔH = -24.6 kcal/mol) compared to the longer-chain sodium mercaptoundecanesulfonate (MUS, ΔH = -23.2 kcal/mol), indicating a stronger and more rapid initial surface passivation by the short-chain Mesna [1].

Evidence DimensionBinding enthalpy (ΔH) on 5 nm AuNPs
Target Compound DataMesna (MES): ΔH = -24.6 ± 0.4 kcal/mol
Comparator Or BaselineMUS (Mercaptoundecanesulfonate): ΔH = -23.2 ± 0.3 kcal/mol
Quantified DifferenceMesna exhibited a 1.4 kcal/mol more exothermic binding enthalpy, driving more efficient surface coordination.
ConditionsIsothermal Titration Calorimetry (ITC) at 298.15 K on 5 nm citrate/borate-stabilized AuNPs.

Nanomaterial manufacturers should select Mesna to achieve rapid, thermodynamically favorable capping of ultra-small nanoparticles, ensuring high colloidal stability in aqueous media.

Clinical Adjuvant Formulation

Mesna is the mandatory active pharmaceutical ingredient (API) for formulating uroprotective adjuvants administered alongside oxazaphosphorine chemotherapeutics (e.g., ifosfamide, cyclophosphamide). Its specific ability to concentrate in the bladder and neutralize acrolein prevents hemorrhagic cystitis, a critical requirement that cannot be met by generic antioxidants like NAC [1].

Aqueous Nanoparticle Synthesis and Capping

In nanotechnology, Mesna is procured as a dual-functional capping ligand. The thiol group binds strongly to gold or silver nanoparticle surfaces (as proven by highly exothermic ITC binding data), while the terminal sulfonate group provides robust electrostatic repulsion and permanent water solubility, preventing aggregation in biological buffers [2].

Post-Polymerization Modification of Resins

For polymer chemists synthesizing water-soluble or hydrogel-forming materials, Mesna is used in thiol-ene click reactions to functionalize hydrophobic backbones (such as poly(ester amide)s). It imparts strong anionic character, enabling the transition of the polymer into a fully water-processable state [3].

Diagnostic Sample Preparation and Mucolysis

In clinical diagnostics and microbiology, Mesna is utilized as a rapid mucolytic and clot-disintegrating agent. Its superior reaction kinetics compared to DTT make it ideal for pre-treating viscous biological samples (like sputum or mixed blood/mucus) to release trapped pathogens or biomarkers for accurate downstream PCR or culture analysis [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

164.96560568 Da

Monoisotopic Mass

164.96560568 Da

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NR7O1405Q9

Related CAS

3375-50-6 (parent cpd)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA-Approved Indications

Drug Classes

Breast Feeding; Lactation; Milk, Human; Protective Agents

NCI Cancer Drugs

Drug: Mesna
US Brand Name(s): Mesnex
FDA Approval: Yes
Mesna is approved to prevent : Hemorrhagic cystitis (bleeding in the bladder ) caused by chemotherapy with ifosfamide.

Pharmacology

Mesna is a sulfhydryl compound that is used to reduce the incidence of hemorrhagic cystitis associated with certain chemotherapeutic agents. Mesna is converted to a free thiol compound in the kidney, where it binds to and inactivates acrolein and other urotoxic metabolites of ifosfamide and cyclophosphamide, thereby reducing their toxic effects on the urinary tract during urinary excretion. (NCI04)

MeSH Pharmacological Classification

Protective Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB05 - Mesna
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AF - Detoxifying agents for antineoplastic treatment
V03AF01 - Mesna

Pictograms

Irritant

Irritant

Other CAS

19767-45-4

Wikipedia

Mesna

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Casale M, Di Martino A, Salvinelli F, Trombetta M, Denaro V. MESNA for chemically assisted tissue dissection. Expert Opin Investig Drugs. 2010 Jun;19(6):699-707. doi: 10.1517/13543784.2010.485192. Review. PubMed PMID: 20433403.
2: Khaw SL, Downie PA, Waters KD, Ashley DM, Heath JA. Adverse hypersensitivity reactions to mesna as adjunctive therapy for cyclophosphamide. Pediatr Blood Cancer. 2007 Sep;49(3):341-3. Review. PubMed PMID: 16333822.
3: Siu LL, Moore MJ. Use of mesna to prevent ifosfamide-induced urotoxicity. Support Care Cancer. 1998 Mar;6(2):144-54. Review. PubMed PMID: 9540174.
4: Goren MP. Oral administration of mesna with ifosfamide. Semin Oncol. 1996 Jun;23(3 Suppl 6):91-6. Review. PubMed PMID: 8677457.
5: Haselberger MB, Schwinghammer TL. Efficacy of mesna for prevention of hemorrhagic cystitis after high-dose cyclophosphamide therapy. Ann Pharmacother. 1995 Sep;29(9):918-21. Review. PubMed PMID: 8547741.
6: Sutton G. Ifosfamide and mesna in epithelial ovarian carcinoma. Gynecol Oncol. 1993 Oct;51(1):104-8. Review. PubMed PMID: 8244163.
7: Skinner R, Sharkey IM, Pearson AD, Craft AW. Ifosfamide, mesna, and nephrotoxicity in children. J Clin Oncol. 1993 Jan;11(1):173-90. Review. PubMed PMID: 8418231.
8: Goren MP. Oral mesna: a review. Semin Oncol. 1992 Dec;19(6 Suppl 12):65-71. Review. PubMed PMID: 1485175.
9: Dechant KL, Brogden RN, Pilkington T, Faulds D. Ifosfamide/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer. Drugs. 1991 Sep;42(3):428-67. Review. PubMed PMID: 1720382.
10: Brade WP, Herdrich K, Kachel-Fischer U, Araujo CE. Dosing and side-effects of ifosfamide plus mesna. J Cancer Res Clin Oncol. 1991;117 Suppl 4:S164-86. Review. PubMed PMID: 1795007.

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